molecular formula C16H18N4O5 B7017858 N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide

Cat. No.: B7017858
M. Wt: 346.34 g/mol
InChI Key: KSAOQHSPXZXPIZ-UHFFFAOYSA-N
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Description

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide is a synthetic organic compound that features a benzofuran core with ethoxy and methyl substitutions, linked to a nitropyrazole moiety via an acetamide bridge

Properties

IUPAC Name

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-3-24-14-7-11-6-10(2)25-13(11)8-12(14)17-16(21)9-19-5-4-15(18-19)20(22)23/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOQHSPXZXPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an ethyl acetoacetate under acidic conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Nitropyrazole Synthesis: The nitropyrazole moiety is synthesized separately, often starting from pyrazole through nitration reactions.

    Coupling Reaction: The final step involves coupling the benzofuran derivative with the nitropyrazole via an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro group on the pyrazole can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminopyrazole derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Used in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitropyrazole moiety could be involved in redox reactions within biological systems.

    Pharmacological Effects: The compound might exert its effects through binding to molecular targets such as proteins or nucleic acids, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-aminopyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group, potentially altering its reactivity and biological activity.

    N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-chloropyrazol-1-yl)acetamide: Contains a chloro group, which may influence its chemical properties and applications.

Uniqueness

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide is unique due to the combination of its benzofuran and nitropyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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